molecular formula C12H11ClO2 B13708693 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde

3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B13708693
M. Wt: 222.67 g/mol
InChI Key: LGGQUOLZYKGCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is carried out by reacting 6-methoxytetralone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at elevated temperatures. The reaction produces the desired compound through the formation of Vilsmeier-Haack iminium salts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a key method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by controlling temperature, reagent concentrations, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and methoxy groups may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group.

    3-Chloro-1,4-dihydronaphthalene-2-carbaldehyde: Similar structure but lacks the methoxy group and has a different substitution pattern.

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

3-chloro-8-methoxy-1,4-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H11ClO2/c1-15-12-4-2-3-8-6-11(13)9(7-14)5-10(8)12/h2-4,7H,5-6H2,1H3

InChI Key

LGGQUOLZYKGCPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(=C(C2)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.